molecular formula C17H24N4O4S2 B2583891 4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-30-0

4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2583891
CAS RN: 850936-30-0
M. Wt: 412.52
InChI Key: HVLKDJSIDWXBSW-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide, commonly known as DPOB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPOB belongs to the class of sulfonamide derivatives, which have been used in the treatment of various diseases, including cancer, infectious diseases, and autoimmune disorders.

Scientific Research Applications

Photolytic Transformations

Research on the photolysis of 1,3,4-oxadiazoles, such as the study by Tsuge, Oe, and Tashiro (1977), reveals that these compounds undergo complex photolytic transformations when irradiated in specific solvents, leading to various products including benzoic acid esters and benzamide derivatives. This indicates potential applications in photochemical synthesis processes, where controlled photolysis could yield valuable chemical intermediates or end products (Tsuge, Oe, & Tashiro, 1977).

Biological Activity

Havaldar and Khatri (2006) explored the synthesis and biological activity of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones, demonstrating that modifications to the 1,3,4-oxadiazole structure can lead to compounds with significant biological activities. This suggests that by exploring different substitutions on the 1,3,4-oxadiazole ring, researchers could develop new compounds with potential therapeutic applications (Havaldar & Khatri, 2006).

Antimicrobial Assessment

Elmagd et al. (2017) used thiosemicarbazide derivatives, including 1,3,4-oxadiazole structures, as precursors for synthesizing various heterocyclic compounds, which were then tested for antimicrobial activity. This work highlights the potential of 1,3,4-oxadiazole derivatives in the development of new antimicrobial agents, suggesting that similar compounds could be synthesized and evaluated for such applications (Elmagd, Hemdan, Samy, & Youssef, 2017).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their anticancer activity against various cancer cell lines. The study demonstrates the potential of 1,3,4-oxadiazole derivatives in anticancer drug development, suggesting that compounds with similar structural features could be promising candidates for anticancer evaluation (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S2/c1-4-10-21(11-5-2)27(23,24)14-8-6-13(7-9-14)16(22)18-17-20-19-15(25-17)12-26-3/h6-9H,4-5,10-12H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLKDJSIDWXBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide
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4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide
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4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide

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